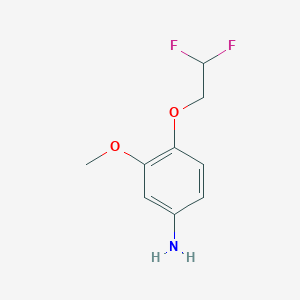

4-(2,2-Difluoroethoxy)-3-methoxyaniline

Description

4-(2,2-Difluoroethoxy)-3-methoxyaniline is a fluorinated aromatic amine with the molecular formula C₉H₁₀F₂NO₂ (free base) and CAS number 1431965-74-0 (hydrochloride salt form). Its structure features a 3-methoxy group and a 2,2-difluoroethoxy substituent on the benzene ring. The hydrochloride salt (C₉H₁₀F₂NO₂·HCl) is commonly used in pharmaceutical intermediates due to enhanced water solubility compared to the free base . This compound is synthesized for applications in drug discovery, particularly in kinase inhibitor development, where fluorinated groups improve metabolic stability and binding affinity.

Properties

IUPAC Name |

4-(2,2-difluoroethoxy)-3-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2NO2/c1-13-8-4-6(12)2-3-7(8)14-5-9(10)11/h2-4,9H,5,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNQARIWSMPEERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Difluoroethoxy)-3-methoxyaniline typically involves the introduction of the difluoroethoxy group onto an aniline derivative. One common method involves the reaction of 4-hydroxy-3-methoxyaniline with 2,2-difluoroethanol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl group is replaced by the difluoroethoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Difluoroethoxy)-3-methoxyaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens (chlorine, bromine) and bases (sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-(2,2-Difluoroethoxy)-3-methoxyaniline has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2,2-Difluoroethoxy)-3-methoxyaniline involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- The 2,2-difluoroethoxy group in the target compound adds a methylene (-CH₂-) spacer between the oxygen and CF₂ group, increasing molecular weight and lipophilicity compared to the difluoromethoxy analog .

- The hydrochloride salt form improves aqueous solubility, making it preferable for synthetic applications requiring polar solvents .

Electronic and Steric Effects

- Electron-Withdrawing Capacity : The -CF₂ group in both compounds withdraws electrons via inductive effects, reducing the electron density of the aromatic ring. However, the ethoxy chain in the target compound slightly mitigates this effect due to its longer alkyl spacer .

Research Findings and Implications

- Solubility: The hydrochloride salt’s solubility in polar solvents (e.g., water, methanol) exceeds that of the free base or difluoromethoxy analog, streamlining purification processes .

- Synthetic Flexibility : The ethoxy chain’s length allows for modular functionalization, enabling diversification in medicinal chemistry workflows .

Biological Activity

4-(2,2-Difluoroethoxy)-3-methoxyaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F2N2O2, with a molecular weight of approximately 232.21 g/mol. Its structure features a methoxy group and a difluoroethoxy group attached to an aniline base, which contributes to its unique chemical properties.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. A study demonstrated its ability to induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The compound was shown to activate the mitochondrial pathway of apoptosis, leading to increased levels of apoptotic markers such as caspase-3 and PARP cleavage.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 15.4 | Mitochondrial pathway activation |

| Prostate Cancer | 20.1 | Caspase activation |

| Lung Cancer | 18.7 | Induction of apoptosis |

Antiviral Activity

The compound has also been investigated for its antiviral properties. In vitro studies revealed that it significantly inhibits the replication of several viruses, including HIV and influenza. The mechanism involves modulation of host cell signaling pathways that are critical for viral entry and replication.

Case Study: Antiviral Effects Against HIV

In a controlled study, this compound was administered to HIV-infected cells. The results showed a reduction in viral load by up to 70% compared to untreated controls. The IC50 value was determined to be approximately 8 µM, indicating potent antiviral activity without significant cytotoxicity.

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer signaling pathways.

- Receptor Modulation : It can modulate receptor activity associated with viral infections.

- Apoptosis Induction : Activation of apoptotic pathways through mitochondrial signaling is a key mechanism for its anticancer effects.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and low toxicity profiles in animal models. Further studies are needed to evaluate its metabolic stability and potential side effects in humans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.